13(R)-HODE cholesteryl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

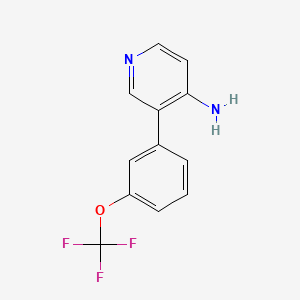

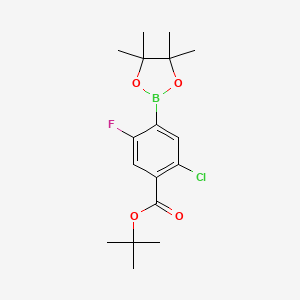

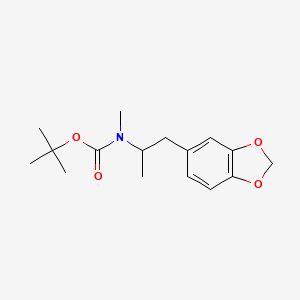

13®-HODE cholesteryl ester is a compound with the molecular formula C45H76O3 and a molecular weight of 665.08 . It is a type of cholesteryl ester, which are molecules formed from the esterification of a fatty acid with cholesterol .

Synthesis Analysis

Cholesteryl esters are synthesized in a process that involves the esterification of cholesterol. This process is vital for proper cellular and systemic functions. The cellular cholesterol level reflects the dynamic balance between biosynthesis, uptake, export, and esterification . In brief, cholesterol synthesis starts from acetyl-CoA and involves concerted actions of more than 20 enzymes, most of which localize in the membrane of the endoplasmic reticulum (ER) .

Molecular Structure Analysis

Cholesteryl esters form supercooled lipid droplets when the CE concentration in lipid droplets is above 20% to triacylglycerols (TG) and, in particular, liquid-crystalline phases when the fraction of CEs is above 90% at 37°C .

Chemical Reactions Analysis

Cholesteryl ester transfer proteins (CETP) regulate plasma cholesterol levels by transferring cholesteryl esters (CEs) among lipoproteins . Profiling of cholesteryl esters by coupling charge-tagging Paternò-Büchi reaction and liquid chromatography-mass spectrometry has been reported .

Physical and Chemical Properties Analysis

Cholesterol can be converted to cholesteryl ester (CE) by acyl coenzyme A:cholesterol acyltransferase (ACAT) for storage in lipid droplets or for secretion as lipoproteins .

Applications De Recherche Scientifique

Molecular Dynamics and Thermotropic Properties : Studies have investigated the molecular dynamics of cholesteryl esters in different environments. For example, Morrisett et al. (1984) studied the thermotropic properties and molecular dynamics of cholesteryl ester-rich very low-density lipoproteins (CER-VLDL) using techniques like differential scanning calorimetry and nuclear magnetic resonance, revealing insights into the temperature-dependent dynamics of cholesteryl esters in the hydrophobic core (Morrisett et al., 1984).

Phase Behavior in Different Conditions : Research by Ginsburg et al. (1982) on the temperature-dependent molecular motions of cholesterol esters provided detailed insights into the behavior of these molecules under various temperature conditions (Ginsburg et al., 1982).

Interactions with Lipoproteins : Akiba et al. (2004) explored how oxidized low-density lipoprotein (oxLDL) and hydroxyoctadecadienoic acid contribute to cholesteryl ester formation, examining mechanisms underlying the activation of group IVA cytosolic phospholipase A2 in macrophages (Akiba et al., 2004).

Role in Atherosclerotic Plaques : Guo and Hamilton (1996) conducted 13C MAS NMR studies on crystalline cholesterol and lipid mixtures modeling atherosclerotic plaques, providing insights into the role of cholesteryl esters in these plaques (Guo & Hamilton, 1996).

Induction of Interleukin 1 Beta : Research by Ku et al. (1992) investigated how modified low-density lipoproteins induce macrophage release of interleukin 1 beta, a cytokine involved in vascular smooth muscle cell proliferation, highlighting the biological significance of cholesteryl esters in inflammatory processes (Ku et al., 1992).

Study on Saturated Acyl Cholesteryl Esters : Croll, Small, and Hamilton (1986) investigated the temperature-dependent molecular motions of saturated acyl cholesteryl esters, providing valuable data for understanding the behavior of these esters in different states (Croll, Small, & Hamilton, 1986).

Mécanisme D'action

Target of Action

The primary target of 13®-HODE cholesteryl ester is the Cholesteryl Ester Transfer Protein (CETP) . CETP is a promising therapeutic target for cardiovascular diseases as it effectively lowers the low-density lipoprotein cholesterol levels and increases the high-density lipoprotein cholesterol levels in the human plasma .

Mode of Action

CETP, which is predominantly found in the plasma, interacts with lipoproteins, including high-density lipoproteins (HDLs) and low-density lipoproteins (LDLs) . It has a flexible conformation and can form a continuous tunnel through its long axis, enabling the directional transfer of cholesteryl ester and triglycerides . The n-terminal β-barrel structure penetrates the HDL surface to promote cholesterol ester uptake . When CETP inhibitors enter the CETP channel, they increase the rigidity of CETP binding to HDL, increasing the number of free CETP molecules that bind exclusively to HDL . Consequently, the transfer of cholesterol esters from HDL to LDL is reduced, thereby decreasing the amount of cholesterol esters transferred into the bloodstream, ultimately slowing atherosclerosis .

Biochemical Pathways

CETP regulates plasma cholesterol levels by transferring cholesteryl esters (CEs) among lipoproteins . Lipoprotein cholesterol levels correlate with the risk factors for atherosclerotic cardiovascular disease (ASCVD) . CETP facilitates bi-directional transfer of cholesteryl esters and triglycerides between plasma lipoproteins . The overall effect of the heteroexchange is the transfer of cholesteryl ester from HDL to triglyceride-rich lipoprotein (TRL like VLDL) and LDL and a transfer of triglycerides from TRL to LDL and HDL .

Pharmacokinetics

The pharmacokinetics of CETP inhibitors, such as anacetrapib, have been studied . Anacetrapib was absorbed after administration of a single oral dose, with a median Tmax of 3.0-5.0 h and elimination half-life of 105.3-122.3 h . The AUC and Cmax of anacetrapib increased in a slightly less than dose-proportional manner over a dose range of 50-200 mg . Once-daily administration of 100 mg of anacetrapib for 10 days resulted in a median Tmax of 5.0 h with an apparent half-life of 193.7 h on Day 10 of multiple dosing .

Result of Action

The result of the action of 13®-HODE cholesteryl ester, as a CETP inhibitor, is the reduction of the transfer of cholesterol esters from HDL to LDL . This leads to a decrease in the amount of cholesterol esters transferred into the bloodstream, ultimately slowing atherosclerosis . Genetic deficiency in CETP is associated with a low plasma level of low-density lipoprotein cholesterol (LDL-C) and a profoundly elevated plasma level of high-density lipoprotein cholesterol (HDL-C), which correlates with a lower risk of atherosclerotic cardiovascular disease (ASCVD) .

Safety and Hazards

Orientations Futures

Future therapeutic directions in reverse cholesterol transport have been discussed . Significant attenuation of atherosclerosis and lesion necrosis in LDLR−/−CEHTg mice confirms the hypothesis that increasing intracellular CE mobilization is anti-atherogenic and identifies CEH as a potential target for pharmacological intervention .

Propriétés

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,11E,13R)-13-hydroxyoctadeca-9,11-dienoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H76O3/c1-7-8-16-22-37(46)23-17-14-12-10-9-11-13-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h12,14,17,23,25,34-35,37-42,46H,7-11,13,15-16,18-22,24,26-33H2,1-6H3/b14-12+,23-17+/t35-,37-,38+,39+,40-,41+,42+,44+,45-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXYPSUQZUUHPD-SDZZETQDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](/C=C/C=C/CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H76O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B593901.png)

![2-(Methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B593905.png)